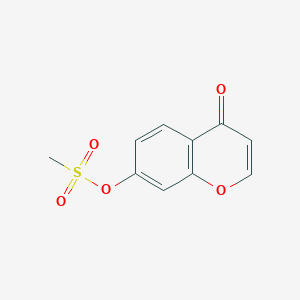![molecular formula C12H22N2O3 B2763650 Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate CAS No. 1510224-18-6](/img/structure/B2763650.png)
Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.31 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate consists of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis Routes and Derivation for Novel Compounds : Meyers et al. (2009) discuss efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate. This compound and its intermediates offer convenient entry points to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Molecular Structure Characterization : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the target compound, as a cyclic amino acid ester. The product's structure was determined via single crystal X-ray diffraction analysis, highlighting its potential for detailed molecular studies (Moriguchi et al., 2014).
Use in Creating Masked Dipoles for Cycloaddition Reactions : Yadav and Sriramurthy (2005) reported that 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine, similar to the target compound, reacted efficiently with nitriles and carbonyl substrates to generate various products. These compounds were used for formal [3 + 2] and [4 + 2] cycloaddition reactions, demonstrating their utility in organic synthesis (Yadav & Sriramurthy, 2005).
Pharmaceutical and Biomedical Research
Synthesis of Boc-Protected Amines : Lebel and Leogane (2005) described a method for forming tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. This process, relevant to the synthesis of compounds like tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate, is significant in the creation of protected amino acids for pharmaceutical applications (Lebel & Leogane, 2005).
Azetidine-2-carboxylic Acid in Garden Beets : Rubenstein et al. (2006) identified Azetidine-2-carboxylic acid (L-Aze), a toxic and teratogenic non-protein amino acid, in garden beets. This research is relevant as L-Aze shares structural similarities with tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate, and the study provides insight into the biological occurrence and potential effects of similar compounds (Rubenstein et al., 2006).
Synthesis of Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) synthesized Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, which are structurally similar to tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate. These chimeras were designed as tools for studying the influence of conformation on peptide activity, highlighting the compound's relevance in biochemical research (Sajjadi & Lubell, 2008).
Direcciones Futuras
Future research could focus on the synthesis and characterization of Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate and its derivatives. For instance, a recent paper described a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . Such research could provide valuable insights into the properties and potential applications of these compounds.
Propiedades
IUPAC Name |
tert-butyl 3-(oxolan-3-ylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-10(7-14)13-9-4-5-16-8-9/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXMWUVMJOWEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2763569.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2763570.png)
![2-(3,4-dimethylphenyl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2763572.png)
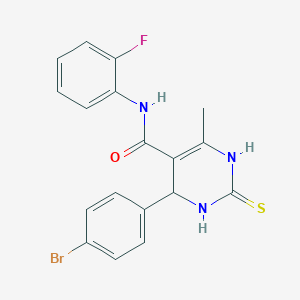
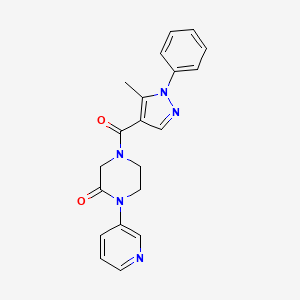
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2763581.png)
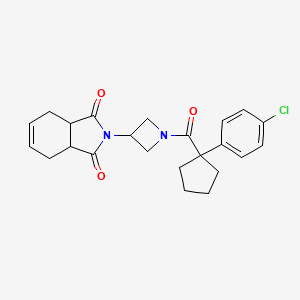
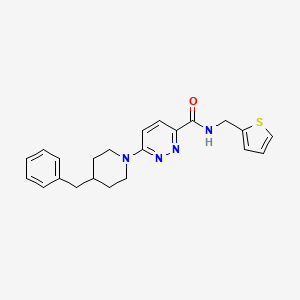
![6-((naphthalen-1-ylmethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2763586.png)

